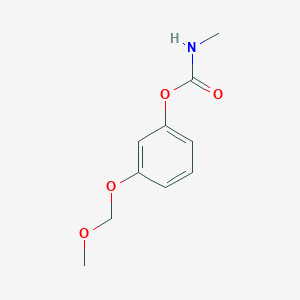

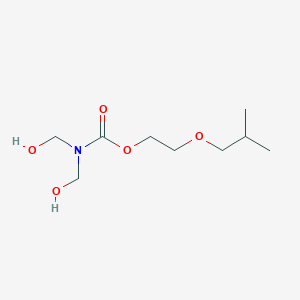

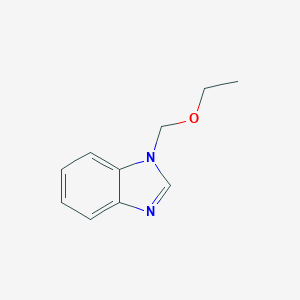

2-amino-N-(2-ethylphenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-amino-N-(2-ethylphenyl)benzamide" is a derivative of benzamide, which is a class of compounds known for their diverse biological activities. Benzamides are amides of benzoic acid, and their derivatives often exhibit a range of pharmacological properties, including antimicrobial, antifungal, and enzyme inhibition activities. The structure of benzamide derivatives typically consists of a benzoyl group attached to an amine-substituted phenyl ring, which can be further modified to enhance specific biological activities .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the reaction of benzoic acid or its derivatives with amines or amine-containing molecules. For instance, the synthesis of 4-amino-N-[2 (diethylamino) ethyl] benzamide derivatives involves an ion-associate reaction with sodium tetraphenyl borate and procainamide . Similarly, a series of N-(2-amino-5-substituted phenyl)benzamides were synthesized and evaluated for their biological activities . Another approach includes the three-component reaction of isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives to synthesize N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives . These methods demonstrate the versatility of synthetic approaches for creating a variety of benzamide derivatives with potential biological applications.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of an amide group linking a benzene ring to an amine-substituted phenyl ring. The structure can be further analyzed using spectroscopic methods such as infrared spectra, NMR, and mass spectrometry . For example, the crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was determined using single crystal X-ray diffraction, revealing a strong intramolecular hydrogen bond . The molecular structure influences the compound's electronic properties, such as the HOMO-LUMO energy gap, which can be calculated using density functional theory (DFT) .

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, including complexation reactions with metal ions. For instance, potentiometric studies on the complexation reactions of N-(2,2-[1-(3-Aminophenyl)ethylidene]hydrazino-2-oxoethyl)benzamide with Ni2+, Cu2+, and Cd2+ ions have been conducted . These reactions are important for understanding the interaction of benzamide derivatives with biological targets and their potential use in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents on the phenyl ring can affect these properties and the overall biological activity of the compound. For example, the small energy gap between HOMO and LUMO of certain benzamide derivatives indicates stability, which is a desirable feature for drug development . Additionally, the presence of strong hydrogen bond donor sites in the molecule can lead to the formation of three-dimensional hydrogen-bonded structures, as observed in the case of 2-amino-N-(2-hydroxyphenyl)benzamide .

Applications De Recherche Scientifique

Cancer Drug Development

- Scientific Field: Oncology .

- Application Summary: 2-amino-N-(2-ethylphenyl)benzamide has been used in the design of cancer drugs by combining the inhibitory activity of breakpoint cluster Abl (Bcr-Abl) and histone deacetylase (HDAC), two independent pharmacological activities, in one molecule .

- Methods of Application: The compounds were synthesized and tested for their inhibitory activity against Bcr-Abl and HDAC1 .

- Results: The representative dual Bcr-Abl/HDAC inhibitors, compounds 6a and 6m, showed potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 in cellular assays .

Antioxidant and Antibacterial Activities

- Scientific Field: Biochemistry .

- Application Summary: Novel benzamide compounds, including 2-amino-N-(2-ethylphenyl)benzamide, have been synthesized and analyzed for their antioxidant and antibacterial activities .

- Methods of Application: The compounds were synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. Their antioxidant activity was determined by total antioxidant, free radical scavenging, and metal chelating activity .

- Results: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds exhibited effective metal chelate activity. The new compounds were also tested for their in vitro growth inhibitory activity against different bacteria .

Propriétés

IUPAC Name |

2-amino-N-(2-ethylphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-2-11-7-3-6-10-14(11)17-15(18)12-8-4-5-9-13(12)16/h3-10H,2,16H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKOXJFYOTZYOLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00580059 |

Source

|

| Record name | 2-Amino-N-(2-ethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00580059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(2-ethylphenyl)benzamide | |

CAS RN |

19562-50-6 |

Source

|

| Record name | 2-Amino-N-(2-ethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00580059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane](/img/structure/B96513.png)

![Pyridine, 2-[(tert-butylthio)methyl]-6-methyl-](/img/structure/B96523.png)